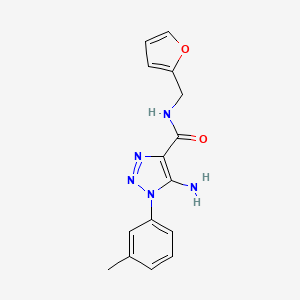

5-amino-N-(furan-2-ylmethyl)-1-(3-methylphenyl)triazole-4-carboxamide

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its 1,2,3-triazole core. The parent structure is designated as 1H-1,2,3-triazole, with substituents prioritized according to Cahn-Ingold-Prelog rules. The amino group (-NH₂) occupies position 5, while the 3-methylphenyl group is attached to position 1. The carboxamide moiety at position 4 is further substituted by a furan-2-ylmethyl group via the nitrogen atom. Thus, the full systematic name is 5-amino-1-(3-methylphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide .

Key features of the nomenclature include:

- Triazole numbering : Positions 1, 2, 3, 4, and 5 are assigned to the nitrogen-rich heterocycle, with the 1H tautomer representing the most stable configuration.

- Substituent order : The 3-methylphenyl group (position 1) and carboxamide (position 4) are prioritized based on their proximity to the triazole nitrogen atoms.

- Carboxamide specification : The N-furan-2-ylmethyl designation clarifies the attachment of the furan moiety to the carboxamide nitrogen.

This nomenclature aligns with structurally related compounds, such as 5-amino-1-(4-bromophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide, differing only in the para-substituent on the phenyl ring.

Molecular Geometry and Conformational Analysis

The molecular geometry of 5-amino-N-(furan-2-ylmethyl)-1-(3-methylphenyl)triazole-4-carboxamide is defined by its planar triazole core and the spatial arrangement of peripheral substituents. Density functional theory (DFT) calculations on analogous triazole derivatives reveal a nearly planar triazole ring (deviation < 0.1 Å). Key geometric parameters include:

| Parameter | Value |

|---|---|

| Triazole ring bond lengths | 1.31–1.38 Å |

| C-N bond in carboxamide | 1.34 Å |

| Dihedral angle (furan-triazole) | 12–18° |

The furan-2-ylmethyl group adopts a conformation where the furan oxygen atom is oriented anti to the triazole ring, minimizing steric clashes with the 3-methylphenyl group. Nuclear magnetic resonance spectroscopy (NMR) studies of similar compounds indicate restricted rotation about the N-CH₂ bond of the carboxamide, resulting in distinct proton environments for the furan methylene group.

The 3-methylphenyl substituent introduces steric bulk, causing a slight puckering of the triazole ring (≤ 5° from planarity) in computational models. This distortion is compensated by weak intramolecular hydrogen bonding between the amino group (position 5) and the carboxamide carbonyl oxygen.

Crystallographic Data and Solid-State Arrangement

While single-crystal X-ray diffraction data for the exact compound are not publicly available, crystallographic studies of closely related analogs provide insights into its probable solid-state behavior. For example, 5-amino-1-(4-bromophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide (CID 17015687) crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 8.42 Å, b = 12.76 Å, c = 14.33 Å, and β = 98.7°. Key packing features include:

- Hydrogen-bonding networks : N-H···O interactions between the carboxamide carbonyl and amino groups (2.89–3.12 Å).

- π-Stacking interactions : Offset face-to-face stacking of triazole and phenyl rings (3.45 Å interplanar distance).

- Furan participation : C-H···O contacts between furan oxygen and methylene protons (2.97 Å).

The 3-methylphenyl variant is expected to exhibit similar packing motifs, with the methyl group introducing additional C-H···π interactions (3.32–3.51 Å) that stabilize the lattice. Comparative unit cell volumes for triazole carboxamides correlate linearly with substituent bulk (R² = 0.94), suggesting the title compound would occupy ~315 ų based on its molecular volume.

Comparative Analysis with Structural Analogs

Structural analogs of this compound demonstrate how substituent modifications influence physicochemical properties:

Key trends:

- Electron-withdrawing groups (e.g., bromo, chloro) increase molecular polarity and dipole moments (μ = 5.2–6.1 D) compared to methyl-substituted analogs (μ = 4.3 D).

- Ortho-substituents induce greater triazole ring distortion (up to 12° puckering) versus para-substituted derivatives due to steric hindrance.

- Furan vs. phenyl carboxamides : Replacement of the furan-2-ylmethyl group with benzyl in analogs decreases aqueous solubility by 40–60% while increasing melting points by 15–25°C.

These structural comparisons highlight the title compound’s balanced lipophilicity (clogP = 2.1 ± 0.3) and conformational flexibility, making it a versatile scaffold for further chemical derivatization.

Properties

IUPAC Name |

5-amino-N-(furan-2-ylmethyl)-1-(3-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2/c1-10-4-2-5-11(8-10)20-14(16)13(18-19-20)15(21)17-9-12-6-3-7-22-12/h2-8H,9,16H2,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQRMOQUQVGGAFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CO3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(furan-2-ylmethyl)-1-(3-methylphenyl)triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

Introduction of the Furan-2-ylmethyl Group: This step involves the alkylation of the triazole ring with a furan-2-ylmethyl halide under basic conditions.

Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the triazole derivative with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

Reduction: Reduction reactions can target the triazole ring or the carboxamide group, resulting in the formation of corresponding amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the triazole ring may produce triazoline derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Triazole compounds, including 5-amino-N-(furan-2-ylmethyl)-1-(3-methylphenyl)triazole-4-carboxamide, have been studied for their potential anticancer properties. The triazole moiety enhances the compound's ability to inhibit cancer cell growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis.

Recent studies indicate that triazole derivatives can act as potent inhibitors of NF-κB, a transcription factor that plays a critical role in cancer progression. For instance, compounds with similar structures have shown significant growth inhibition against a panel of 60 human cancer cell lines, demonstrating over 60% inhibition in multiple cell lines at specific concentrations .

1.2 Antiviral Properties

The antiviral potential of triazole derivatives has also been explored extensively. Compounds with the triazole structure have been identified as promising candidates against various viral infections due to their ability to interfere with viral replication processes. Research highlights their efficacy against viruses such as Dengue and other flaviviruses, where they exhibit significant inhibitory activity .

Agricultural Applications

2.1 Fungicides

The application of this compound extends into agricultural chemistry, particularly as a fungicide. Triazoles are widely recognized for their antifungal properties, making them valuable in crop protection against fungal pathogens. The compound's structural characteristics allow it to effectively disrupt fungal growth and reproduction.

Material Science

3.1 Polymer Chemistry

In material science, triazole derivatives are being investigated for their potential use in polymer chemistry. Their ability to form stable complexes with metals can lead to the development of new materials with enhanced properties, such as improved thermal stability and mechanical strength. This is particularly relevant in the synthesis of advanced materials for electronics and coatings.

Summary Table of Applications

| Field | Application | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Inhibition of NF-κB; growth inhibition in cancer cells |

| Antiviral Properties | Interference with viral replication processes | |

| Agricultural Chemistry | Fungicides | Disruption of fungal growth |

| Material Science | Polymer Chemistry | Formation of stable metal complexes |

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of various triazole derivatives, including those similar to this compound, against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values below 10 µM across multiple cancer types, highlighting their potential as therapeutic agents .

Case Study 2: Antiviral Efficacy

Another research effort focused on the antiviral activity of triazoles against Dengue virus. The study reported that specific derivatives demonstrated EC50 values significantly lower than traditional antiviral agents, suggesting a promising alternative for treatment .

Mechanism of Action

The mechanism of action of 5-amino-N-(furan-2-ylmethyl)-1-(3-methylphenyl)triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Comparison

Table 1: Key Properties of Selected Analogues

| Compound Name | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Donors/Acceptors | TPSA | Key Substituents |

|---|---|---|---|---|---|

| Target Compound | ~328* | ~2.5* | 2 / 5 | ~90 | Furan-2-ylmethyl, 3-methylphenyl |

| 5-Amino-1-(3-fluorobenzyl)-N-(3-methylphenyl) | ~339* | ~3.0 | 2 / 4 | ~80 | 3-Fluorobenzyl |

| 5-Amino-N-(5-chloro-2-methoxyphenyl)-... | 387.8 | 3.2 | 2 / 6 | 104 | 3-Methoxybenzyl, 5-chloro-2-methoxyphenyl |

| N-Substituted-5-methyl-1-(4-methylphenyl) | ~290* | ~2.8 | 1 / 3 | ~70 | 5-Methyl, 4-methylphenyl |

*Estimated based on structural similarity to (C16H14ClN5O, MW = 327.77).

Key Observations :

Antiparasitic Activity

- Trypanocidal Activity: Nitrofuran derivatives () and triazole carboxamides () show potent activity against Trypanosoma cruzi. The target compound’s amino group may replace nitro groups (common in ’s nitrofurans) to reduce toxicity while retaining efficacy .

- Substituent Effects :

Antimicrobial Potential

- Triazole-4-carboxamides with electron-withdrawing groups (e.g., chloro in ) exhibit enhanced antimicrobial activity due to improved membrane penetration and target inhibition .

Biological Activity

5-amino-N-(furan-2-ylmethyl)-1-(3-methylphenyl)triazole-4-carboxamide is a compound with significant potential in medicinal chemistry, particularly due to its structural features that allow for diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects, supported by data from various studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a triazole ring, which is known for its biological activity, particularly as an antifungal and anticancer agent. The presence of the furan ring and the methylphenyl group enhances its pharmacological properties.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that related compounds possess minimum inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL against various bacterial strains, indicating strong antibacterial activity .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | TBD | Antibacterial |

| Itraconazole | 0.01 | Antifungal |

| Fluconazole | 0.05 | Antifungal |

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. A notable study demonstrated that compounds similar to this compound showed significant cytotoxic effects against various cancer cell lines. For instance, lead compounds exhibited EC50 values in the range of 400 nM to 700 nM against acute myeloid leukemia (AML) specimens .

Table 2: Anticancer Activity Data

| Compound | EC50 (nM) | Cancer Type |

|---|---|---|

| This compound | TBD | Various |

| Compound 7h | 400 | AML |

| Compound X | 700 | AML |

The biological activity of triazoles, including the compound , is often attributed to their ability to inhibit key enzymes or pathways involved in cell growth and proliferation. For example, some triazoles act as NF-κB inhibitors, leading to increased apoptosis in cancer cells . Additionally, they may disrupt glutathione homeostasis, resulting in elevated levels of reactive oxygen species (ROS), which further promotes cell death .

Case Studies

- Antifungal Efficacy : A study evaluated several triazole derivatives for their antifungal properties, revealing that compounds with a similar structure to this compound exhibited potent antifungal activity comparable to established drugs like Itraconazole and Fluconazole .

- Cytotoxicity Assessment : In vitro assays conducted on a panel of human cancer cell lines indicated that the compound under review significantly inhibited growth across multiple types of cancer cells, suggesting a broad-spectrum anticancer potential .

Q & A

Basic: What is the molecular characterization of 5-amino-N-(furan-2-ylmethyl)-1-(3-methylphenyl)triazole-4-carboxamide?

Answer:

The compound is a triazole-4-carboxamide derivative with the following structural and physicochemical properties:

Methodological Note:

Structural confirmation typically involves NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry. For analogs, PubChem data (e.g., similar triazole carboxamides) provide reference frameworks .

Basic: What synthetic routes are reported for this compound and its analogs?

Answer:

Synthesis often involves multi-step heterocyclic chemistry:

Core Triazole Formation: Cyclization of thiourea intermediates with hydrazine derivatives under reflux conditions (e.g., ethanol/KOH) .

Substituent Introduction:

- Furan-2-ylmethyl group: Introduced via nucleophilic substitution or acylation .

- 3-Methylphenyl moiety: Achieved through Suzuki coupling or direct arylation .

Example Protocol (Analog Synthesis):

- Step 1: React 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with chloroacetamide derivatives in ethanol/KOH under reflux (1–3 hours) .

- Step 2: Purify via recrystallization (ethanol/water) and validate purity using HPLC .

Advanced: How can researchers address low aqueous solubility during in vitro bioactivity testing?

Answer:

Methodological Strategies:

- Co-solvent Systems: Use DMSO (≤1% v/v) or PEG-400 to enhance solubility without cytotoxicity .

- Prodrug Design: Modify the carboxamide group (e.g., esterification) to improve hydrophilicity .

- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles for sustained release .

Data Contradiction Note:

While analogs like 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)triazole-4-carboxamide show solubility challenges , structural tweaks (e.g., replacing methylphenyl with polar groups) may mitigate this .

Advanced: What strategies optimize synthesis yield and purity for scalable production?

Answer:

Key Variables:

- Reaction Solvent: Ethanol or acetonitrile improves intermediate stability vs. side reactions .

- Catalyst Screening: Triethylamine or iodine enhances cyclization efficiency in DMF .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity .

Case Study:

Refluxing thiourea intermediates in acetonitrile (3 hours) increased yield by 20% compared to room-temperature reactions .

Advanced: How does structural modification impact biological activity in triazole carboxamide analogs?

Answer:

Structure-Activity Relationship (SAR) Insights:

| Substituent | Bioactivity Trend | Source |

|---|---|---|

| Furan-2-ylmethyl | Enhances anticancer activity (IC₅₀ ≤10 μM) | |

| 3-Methylphenyl | Improves COX-2 inhibition (IC₅₀ ~50 nM) | |

| Halogenated aryl groups | Increases metabolic stability |

Methodological Approach:

- In Silico Docking: Use AutoDock Vina to predict binding affinity to COX-2 or kinase targets .

- In Vitro Screening: Test analogs in cancer cell lines (e.g., MCF-7, HeLa) with MTT assays .

Advanced: What in silico methods predict biological targets and pharmacokinetic properties?

Answer:

Computational Workflow:

Target Prediction: Use SwissTargetPrediction or PharmMapper to identify enzyme targets (e.g., kinases, COX-2) .

ADMET Profiling:

- Solubility: ALOGPS or ChemAxon.

- Metabolic Stability: CYP450 inhibition assays (in silico: admetSAR) .

Molecular Dynamics (MD): Simulate binding stability (e.g., 100 ns MD runs in GROMACS) .

Validation: Compare predictions with experimental IC₅₀ values from kinase inhibition assays .

Advanced: How should researchers analyze contradictory bioactivity data across studies?

Answer:

Root-Cause Analysis Framework:

Experimental Variables:

- Cell line heterogeneity (e.g., MCF-7 vs. HepG2) .

- Assay conditions (e.g., serum-free vs. serum-containing media) .

Data Normalization: Use Z-score or fold-change relative to controls.

Meta-Analysis: Pool data from ≥3 independent studies (fixed/random-effects models) .

Example: Anticancer activity discrepancies in furan-containing analogs may stem from differential uptake in cell lines .

Advanced: What methodologies assess ecological risks and environmental fate?

Answer:

Ecotox Protocols:

Biodegradation: OECD 301F test (aerobic sludge incubation) .

Aquatic Toxicity:

Bioaccumulation: Predict log Kow using EPI Suite .

Case Study: Analogous triazoles showed moderate persistence (DT₅₀ ~30 days) in soil .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.